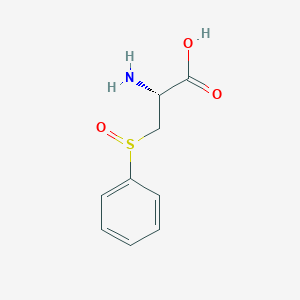

![molecular formula C27H42N2O5 B10837686 (3Z)-3-[[2-[2-(5-amino-6-methyloxan-2-yl)oxypropyl]-1,3,6-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]pyrrolidine-2,4-dione CAS No. 151013-39-7](/img/structure/B10837686.png)

(3Z)-3-[[2-[2-(5-amino-6-methyloxan-2-yl)oxypropyl]-1,3,6-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]pyrrolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BU-4514N is a novel neuritogenetic compound isolated from the fermentation broth of the microorganism Microtetraspora species T689-92. This compound exhibits significant nerve growth factor-mimic activity and antibacterial activity against Gram-positive bacteria. Structurally, BU-4514N is related to lydicamycin, a known antibiotic .

準備方法

BU-4514N is produced through the fermentation of Microtetraspora species T689-92. The microorganism is cultured in a suitable medium, and the compound is subsequently isolated from the fermentation broth. The fermentation process involves the following steps :

Fermentation: The producing strain is isolated from a soil sample and cultured in a liquid medium containing glucose and yeast extract at a pH of 7.0. The culture is incubated at 32°C for 4 days with continuous shaking.

Isolation: The fermentation broth is filtered to remove the microbial cells. The filtrate is then subjected to solvent extraction, typically using ethyl acetate.

Purification: The crude extract is purified using chromatographic techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC) to obtain pure BU-4514N.

化学反応の分析

BU-4514N undergoes various chemical reactions, including:

Acetylation: BU-4514N reacts with acetic anhydride in the presence of triethylamine in methanol to form an acetylated derivative.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.

Substitution: BU-4514N can participate in substitution reactions, particularly involving its hydroxyl and amino groups.

Common reagents used in these reactions include acetic anhydride, triethylamine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

BU-4514N has several scientific research applications, including :

Neuritogenesis: BU-4514N promotes the differentiation of PC12 pheochromocytoma cells into sympathetic neuron-like cells, mimicking the activity of nerve growth factor. This makes it a valuable tool for studying neuronal differentiation and nerve growth factor pathways.

Antibacterial Activity: BU-4514N exhibits antibacterial activity against Gram-positive bacteria, making it a potential candidate for developing new antibiotics.

Neurodegenerative Diseases: Due to its nerve growth factor-mimic activity, BU-4514N is being investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease.

作用機序

BU-4514N exerts its effects by mimicking the activity of nerve growth factor. It binds to nerve growth factor receptors on the surface of target cells, initiating a signaling cascade that promotes neuronal differentiation and growth. The exact molecular targets and pathways involved include the activation of the nerve growth factor receptor and downstream signaling pathways that regulate neurite outgrowth .

類似化合物との比較

BU-4514N is structurally related to lydicamycin and its analogues, such as TPU-0037A, TPU-0037B, TPU-0037C, and TPU-0037D. These compounds share similar antibacterial and neuritogenetic activities . BU-4514N is unique in its specific structural features and its potent nerve growth factor-mimic activity, which distinguishes it from other related compounds.

Similar Compounds

- Lydicamycin

- TPU-0037A

- TPU-0037B

- TPU-0037C

- TPU-0037D

特性

CAS番号 |

151013-39-7 |

|---|---|

分子式 |

C27H42N2O5 |

分子量 |

474.6 g/mol |

IUPAC名 |

(3Z)-3-[[2-[2-(5-amino-6-methyloxan-2-yl)oxypropyl]-1,3,6-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]pyrrolidine-2,4-dione |

InChI |

InChI=1S/C27H42N2O5/c1-14-6-7-19-18(10-14)11-15(2)20(12-16(3)33-23-9-8-21(28)17(4)34-23)27(19,5)25(31)24-22(30)13-29-26(24)32/h11,14,16-21,23,31H,6-10,12-13,28H2,1-5H3,(H,29,32)/b25-24- |

InChIキー |

NKWRHFUPAYVQCE-IZHYLOQSSA-N |

異性体SMILES |

CC1CCC2C(C1)C=C(C(C2(C)/C(=C/3\C(=O)CNC3=O)/O)CC(C)OC4CCC(C(O4)C)N)C |

正規SMILES |

CC1CCC2C(C1)C=C(C(C2(C)C(=C3C(=O)CNC3=O)O)CC(C)OC4CCC(C(O4)C)N)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

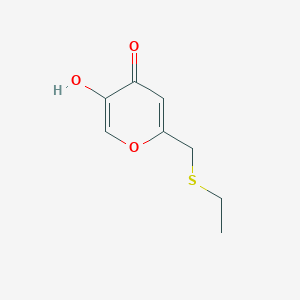

![(1R,7S)-4-[4-[(3aS,9bR)-9-methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl]butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B10837611.png)

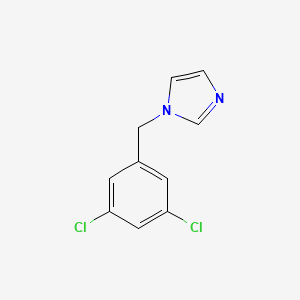

![1-(6-aminopyridin-3-yl)-2-[(1S,2R,4R)-2-bicyclo[2.2.1]heptanyl]-3-cyanoguanidine;hydrochloride](/img/structure/B10837619.png)

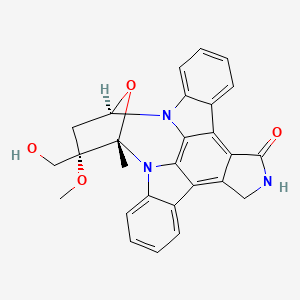

![(1S,2R,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione](/img/structure/B10837626.png)

![[6-(2-Benzhydryloxyimino-pentyl)-5,6,7,8-tetrahydro-naphthalen-1-yloxy]-acetic acid](/img/structure/B10837639.png)

![(2R,3S)-N-[(2S)-3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N',3-dihydroxy-2-propan-2-ylbutanediamide](/img/structure/B10837643.png)

![4-[4-(9-Methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B10837653.png)

![1-[1-[[(2S)-2-[[3,3-dimethyl-2-[[(2S)-3-methyl-2-[methyl(3-phenylpropanoyl)amino]butanoyl]amino]butanoyl]amino]-4-oxo-4-pyrrolidin-1-ylbutanoyl]amino]-2-[[(2S)-1-hydroxy-4,4-dimethylpentan-2-yl]amino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B10837671.png)

![cyclo[D-Asp-Pro-D-Gly(thien-2-yl)-Leu-D-Trp]](/img/structure/B10837679.png)

![N-[3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N',3-dihydroxy-2-propan-2-ylbutanediamide](/img/structure/B10837680.png)

![2-[[(2S)-2-[[(2S)-2-[[1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10837684.png)